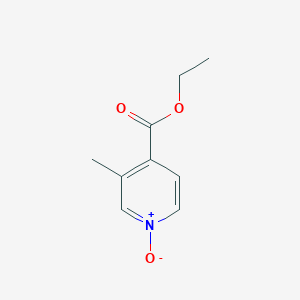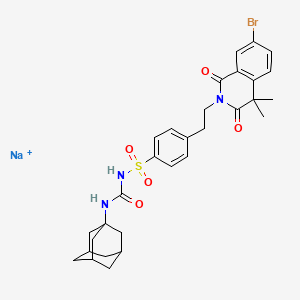
3-Methylpyridine-4-carboxylic acid ethyl ester N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methylpyridine-4-carboxylic acid ethyl ester N-oxide is a heterocyclic organic compound with the molecular formula C9H11NO3. It is known for its unique structure, which includes a pyridine ring substituted with a methyl group at the 3-position, a carboxylic acid ethyl ester at the 4-position, and an N-oxide functional group. This compound is primarily used in research and experimental applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpyridine-4-carboxylic acid ethyl ester N-oxide typically involves the oxidation of 3-Methylpyridine-4-carboxylic acid ethyl ester. The oxidation can be achieved using various oxidizing agents such as hydrogen peroxide or peracids under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Methylpyridine-4-carboxylic acid ethyl ester N-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the parent amine.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols under basic or acidic conditions.
Major Products Formed
Oxidation: More oxidized pyridine derivatives.
Reduction: 3-Methylpyridine-4-carboxylic acid ethyl ester.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methylpyridine-4-carboxylic acid ethyl ester N-oxide is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigating the biological activity of pyridine derivatives.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Methylpyridine-4-carboxylic acid ethyl ester N-oxide involves its interaction with molecular targets through its N-oxide functional group. This group can participate in redox reactions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with nucleophiles and electrophiles in biological systems .
Comparison with Similar Compounds
Similar Compounds
3-Methylpyridine: Lacks the carboxylic acid ethyl ester and N-oxide groups.
4-Carboxy-3-methylpyridine: Lacks the ethyl ester and N-oxide groups.
3-Methylpyridine-4-carboxylic acid ethyl ester: Lacks the N-oxide group.
Uniqueness
3-Methylpyridine-4-carboxylic acid ethyl ester N-oxide is unique due to the presence of both the carboxylic acid ethyl ester and N-oxide functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for research and industrial applications .
Properties
CAS No. |
301666-87-5 |
|---|---|
Molecular Formula |
C9H11NO3 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
ethyl 3-methyl-1-oxidopyridin-1-ium-4-carboxylate |
InChI |
InChI=1S/C9H11NO3/c1-3-13-9(11)8-4-5-10(12)6-7(8)2/h4-6H,3H2,1-2H3 |
InChI Key |
ZPXIZRCAMSAMRU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=[N+](C=C1)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2,2',2''-(Benzene-1,3,5-triyl)tris(1H-benzo[d]imidazole-6-carboxylic acid)](/img/structure/B13731037.png)

![N-[3-(Isotridecyloxy)propyl]propane-1,3-diamine](/img/structure/B13731045.png)
![2,5-diethoxy-4-[(4-methylbenzoyl)amino]benzenediazonium;tetrachlorozinc(2-)](/img/structure/B13731046.png)

![erbium;(1R,3E,4S)-1,7,7-trimethyl-3-(2,2,2-trifluoro-1-hydroxyethylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B13731050.png)
